molecular formula C13H19NO2 B1339770 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS No. 92197-36-9

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Cat. No. B1339770
CAS RN: 92197-36-9
M. Wt: 221.29 g/mol
InChI Key: YBYAVGXEXYQIPB-UHFFFAOYSA-N
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Description

The compound "1-Benzyl-4-(hydroxymethyl)piperidin-4-ol" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The compound is structurally related to several other piperidine derivatives that have been synthesized and studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of antidementia agents .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine ring to enhance activity and selectivity. For instance, the introduction of a benzyl group and a bulky moiety in the para position of the benzamide has been shown to substantially increase anti-AChE activity . Similarly, the introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity . These modifications suggest that the synthesis of "1-Benzyl-4-(hydroxymethyl)piperidin-4-ol" would likely involve similar strategies to introduce the benzyl and hydroxymethyl groups at the appropriate positions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets such as acetylcholinesterase. X-ray crystallographic analysis has been used to determine the molecular structure of related compounds, providing insights into their conformation and potential binding modes . The presence of substituents like benzyl and hydroxymethyl groups can influence the overall shape of the molecule and its pharmacological properties.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, the Schiff base formation and subsequent complexation with metals like palladium have been reported, leading to compounds with catalytic applications . Additionally, the presence of reactive functional groups in piperidine derivatives allows for further transformations, such as the formation of iminium ions and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, including "1-Benzyl-4-(hydroxymethyl)piperidin-4-ol," are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application and formulation. The introduction of different substituents can significantly alter these properties, as seen in the synthesis and characterization of various piperidine derivatives .

Scientific Research Applications

SERMs Development

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol derivatives have been explored for developing novel Selective Estrogen Receptor Modulators (SERMs). These compounds were evaluated against estrogen-responsive human breast cancer cells, highlighting their potential in cancer treatment (Yadav et al., 2011).

Anti-Acetylcholinesterase Activity

Derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol have shown significant anti-acetylcholinesterase activity. This property is critical in the development of treatments for diseases like Alzheimer’s, as these compounds can inhibit the enzyme acetylcholinesterase and potentially enhance cognitive function (Sugimoto et al., 1990).

Chemical Synthesis and Catalysis

This compound serves as a reactant in various chemical syntheses and catalytic processes, illustrating its versatility in organic chemistry. For example, it's used in nucleophile-promoted alkyne-iminium ion cyclizations, a process significant in the synthesis of various organic compounds (Arnold et al., 2003).

Radiopharmaceuticals Development

1-Benzyl-4-hydroxy[2-14C]piperidine, a related compound, is crucial in the synthesis of labeled compounds for radiopharmaceutical applications. This is important in drug development and biological research, particularly for studying drug metabolism and distribution (Ren et al., 2007).

Glycosidase Inhibitor Synthesis

Isofagomine, a potent β-glucosidase inhibitor synthesized from derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, has implications in the treatment of disorders like Gaucher's disease and diabetes (Jespersen et al., 1994).

Neurological Disorder Treatments

Optically active molecules based on this compound have been developed for their affinity towards dopamine, serotonin, and norepinephrine transporters. This research is significant for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Antimicrobial Activity

1,2,5-Trimethylpiperidin-4-ols, structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, exhibit antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Dyusebaeva et al., 2017).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal and molecular structures, providing insights into their conformational and packing properties in crystals. This is crucial in understanding their physical and chemical behavior (Kubicki & Codding, 2003).

Spectroscopic Studies

Detailed spectroscopic analysis of derivatives, including FT-IR, FT-Raman, NMR, and molecular docking studies, have been conducted. This aids in understanding the molecular behavior and potential biological activities of these compounds (Janani et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAVGXEXYQIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554510
Record name 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

CAS RN

92197-36-9
Record name 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml water and 10 ml perchloric acid were added to 100 ml solution of 6.8 g of this 6-benzyl-1-oxo-6-azaspiro[2.5]octane in tetrahydrofuran, and the mixture was stirred at room temperature for 7 hr. The mixture was ice-cooled, and aqueous sodium carbonate was added thereto to adjust the pH thereof to 7, and then the mixture was evaporated. Ethyl acetate was added to the residue, and the insoluble mattters were removed by filtration. The filtrate was evaporated, and then purified by silica gel column chromatography to give 4 g of 1-benzyl-4-(hydroxymethyl)-4-piperidinol.
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100 mL
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10 mL
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[Compound]
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solution
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100 mL
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6-benzyl-1-oxo-6-azaspiro[2.5]octane
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6.8 g
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Synthesis routes and methods II

Procedure details

85% potassium hydroxide (40.6 g) was dissolved in water (615 mL) and mixed with dioxane (103 mL). A dioxane solution (103 mL) of the compound (25.0 g) obtained in Step 1 was added dropwise to the mixture at 90° C. over 60 minutes under nitrogen atmosphere and stirred at the same temperature for 20 minutes. With cooling the reaction solution with ice-water, the pH of the solution was adjusted to 9 with concentrated hydrochloric acid, the mixture was saturated with salt, and extracted with ethyl acetate. The organic layer was combined and dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was crystallized from hexane:ether and collected by filtration to obtain the titled compound (24.6 g) as crystals.
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
615 mL
Type
solvent
Reaction Step One
Quantity
103 mL
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reactant
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103 mL
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reactant
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25 g
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reactant
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MAR Skraban - 2017 - juser.fz-juelich.de
Der A2A-Adenosin-Rezeptor (A2AAR) spielt im Gehirn eine wichtige Rolle bei der Regulation von Glutamat und der Freisetzung von Dopamin. Neurodegenerative Erkrankungen wie …
Number of citations: 1 juser.fz-juelich.de

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